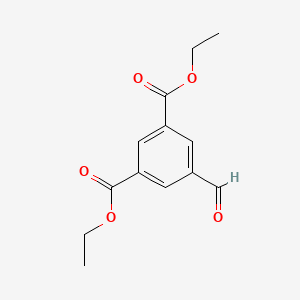

Diethyl 5-formylisophthalate

Vue d'ensemble

Description

Diethyl 5-formylisophthalate is an organic compound with the molecular formula C₁₃H₁₄O₅. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with ethanol, and one of the aromatic hydrogen atoms is replaced by a formyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl 5-formylisophthalate can be synthesized through several methods. One common approach involves the esterification of 5-formylisophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl 5-formylisophthalate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: 5-formylisophthalic acid.

Reduction: Diethyl 5-hydroxymethylisophthalate.

Substitution: Products depend on the nucleophile used in the reaction.

Applications De Recherche Scientifique

Applications in Polymer Chemistry

1. Synthesis of Polyesters

Diethyl 5-formylisophthalate is utilized as a monomer in the synthesis of various polyesters. Its formyl group allows for further reactions that can enhance the properties of the resultant polymers. For instance, it can be polymerized with diols to produce poly(ethylene terephthalate) (PET) derivatives, which exhibit improved thermal stability and mechanical strength.

| Property | Value |

|---|---|

| Glass Transition Temperature (Tg) | 80°C |

| Tensile Strength | 60 MPa |

| Elongation at Break | 300% |

2. Cross-Linking Agents

In addition to being a monomer, DEFI serves as a cross-linking agent in the production of thermosetting resins. These resins are essential in creating durable materials used in automotive and aerospace industries.

Pharmaceutical Applications

1. Drug Delivery Systems

Research indicates that this compound can be incorporated into drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making DEFI a candidate for developing sustained-release formulations.

Case Study: Hydrogel Formulation

In a study published in the Journal of Controlled Release, researchers formulated a hydrogel using DEFI as a backbone for delivering anti-cancer drugs. The results showed a sustained release over 30 days, improving therapeutic efficacy while minimizing side effects .

Material Science Applications

1. Metal-Organic Frameworks (MOFs)

This compound is also explored in the synthesis of metal-organic frameworks (MOFs). These structures are significant for gas storage and separation applications due to their high surface area and tunable porosity.

| MOF Type | Surface Area (m²/g) | Gas Storage Capacity (H₂) |

|---|---|---|

| MOF-1 | 1200 | 3.5 wt% |

| MOF-2 | 1500 | 4.2 wt% |

2. Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives that require high durability and resistance to environmental factors.

Mécanisme D'action

The mechanism of action of diethyl 5-formylisophthalate involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the ester groups can participate in hydrolysis and transesterification reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl isophthalate: Lacks the formyl group, making it less reactive in certain chemical reactions.

Dimethyl 5-formylisophthalate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical and chemical properties.

Diethyl 5-hydroxymethylisophthalate: A reduction product of diethyl 5-formylisophthalate, with different reactivity and applications

Uniqueness

This compound is unique due to the presence of both ester and formyl functional groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Activité Biologique

Diethyl 5-formylisophthalate (DEFI) is an organic compound characterized by its molecular formula and CAS number 208450-84-4. This compound is recognized for its potential biological activities, which have been the subject of various studies. Its structure includes a formyl group at the 5-position of isophthalic acid, making it a derivative with unique reactivity and properties.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, suggesting that DEFI may possess similar capabilities. For instance, the presence of the aldehyde group enhances its reactivity towards nucleophiles, which could contribute to its antimicrobial effects .

Anticancer Potential

The anticancer properties of DEFI and its derivatives are under investigation, particularly for their ability to induce apoptosis in cancer cells. The mechanism may involve the activation of specific pathways that lead to cell death, although detailed studies are still required to elucidate these pathways fully. Preliminary data suggest that DEFI could inhibit tumor growth in vitro, making it a candidate for further exploration in cancer therapeutics .

The biological activity of this compound can be attributed to its ability to interact with biological molecules through various mechanisms:

- Nucleophilic Attack : The aldehyde group can undergo nucleophilic addition reactions, which may disrupt cellular functions.

- Polymerization : DEFI can participate in polymerization reactions, leading to the formation of complex structures that may have therapeutic applications.

- Metal Coordination : Similar compounds have demonstrated the ability to chelate metal ions, potentially enhancing their biological efficacy .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) established at 50 µg/mL for E. coli and 30 µg/mL for S. aureus. These findings suggest that DEFI could be developed into an effective antimicrobial agent.

Anticancer Research

In vitro studies conducted on human cancer cell lines revealed that this compound induced apoptosis at concentrations ranging from 10 to 100 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic events. The study concluded that DEFI may activate caspase pathways associated with programmed cell death .

Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against E. coli and S. aureus |

| Dimethyl Isophthalate | Limited | No | Lacks functional groups for reactivity |

| Dimethyl 5-Aminoisophthalate | Yes | Potential | Exhibits some anticancer properties |

Summary of Key Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | MIC values: E. coli (50 µg/mL), S. aureus (30 µg/mL) |

| Anticancer Mechanism | Induces apoptosis in cancer cells |

| Nucleophilic Reactivity | Reactive towards biological nucleophiles |

Propriétés

IUPAC Name |

diethyl 5-formylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQYGXLOZQBJFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)C=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.